6-thioxodihydropyrimidine-2,4(1H,3H)-dione

Beschreibung

BenchChem offers high-quality 6-thioxodihydropyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-thioxodihydropyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

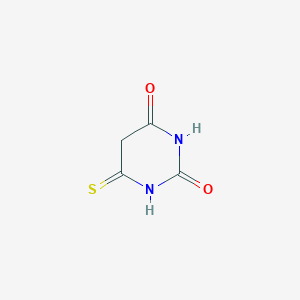

6-sulfanylidene-1,3-diazinane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c7-2-1-3(9)6-4(8)5-2/h1H2,(H2,5,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQRZHJVEYUBDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936207 |

Source

|

| Record name | 4-Hydroxy-6-sulfanylpyrimidin-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15998-99-9 |

Source

|

| Record name | Dihydro-6-thioxo-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15998-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro-6-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015998999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-6-sulfanylpyrimidin-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 6-Thioxodihydropyrimidine-2,4(1H,3H)-dione (6-Thiouracil)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive exploration of the fundamental basic properties of 6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a compound more commonly known as 6-thiouracil. As a sulfur-containing analogue of the pyrimidine base uracil, 6-thiouracil and its derivatives have garnered significant interest in medicinal chemistry, particularly as antithyroid agents.[1][2] Understanding the core physicochemical characteristics of this molecule, such as its tautomerism and acid-base behavior, is paramount for the rational design of novel therapeutics and for elucidating its mechanism of action at a molecular level. This document moves beyond a mere recitation of facts, offering a detailed analysis of the causality behind its properties and providing actionable experimental protocols for their investigation.

Molecular Structure and Tautomerism: The Foundation of Reactivity

6-Thioxodihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with the molecular formula C4H4N2O2S.[3] Its structure, featuring two amide protons, a thiocarbonyl group, and a carbonyl group, gives rise to complex tautomeric equilibria. These tautomers, which differ in the location of protons and double bonds, can coexist in solution, and their relative populations are highly dependent on the solvent and pH.

The principal tautomeric forms include the thione-keto, thiol-keto, thione-enol, and thiol-enol forms. The thio-keto form is generally considered the most stable tautomer in the solid state and in neutral aqueous solutions. However, the ability to exist in different tautomeric forms is crucial to its biological activity and chemical reactivity. For instance, the tautomerism of thiouracil derivatives has been shown to be a key factor in their interaction with biological targets like lactoperoxidase.[4][5]

Caption: Tautomeric equilibria of 6-thiouracil.

Acid-Base Properties: A Quantitative Perspective

The basicity of 6-thiouracil is a critical parameter that governs its solubility, membrane permeability, and interaction with biological macromolecules. The molecule possesses two acidic protons on the nitrogen atoms (N1 and N3) of the pyrimidine ring. The deprotonation of these sites gives rise to anionic species. The pKa values associated with these deprotonation events are essential for predicting the ionization state of the molecule at a given pH.

While the term "basic properties" is in the topic, it's important to clarify that 6-thiouracil is a weak acid, with its conjugate base exhibiting basic properties. The pKa values quantify the acidity of the N-H protons. In the context of its interaction with biological systems, the ability of the deprotonated, anionic form to act as a nucleophile or a ligand is a manifestation of its basic character.

| pKa Value | Attributed Proton | Reference |

| ~8.1 | N1-H | [6] (Similar to 2-thiouracil) |

| >12 | N3-H | [7] (Similar to uracil) |

The lower pKa value is typically associated with the N1 proton due to the electronic influence of the adjacent thiocarbonyl group. The N3 proton is significantly less acidic. This differential acidity is fundamental to its chemical behavior and is a key consideration in the synthesis of N-substituted derivatives.

Caption: Stepwise deprotonation of 6-thiouracil.

Experimental Determination of pKa: A UV/Vis Spectrophotometric Approach

The determination of pKa values for compounds like 6-thiouracil, which possess chromophores, can be elegantly achieved using UV/Vis spectrophotometry. This method relies on the principle that the different ionization states of a molecule (neutral, monoanionic, dianionic) will exhibit distinct absorption spectra. By monitoring the change in absorbance at a specific wavelength as a function of pH, a titration curve can be generated, from which the pKa can be calculated.

Rationale for Method Selection

UV/Vis spectrophotometry is a robust and widely accessible technique for pKa determination. It is particularly well-suited for compounds with ionizable groups in proximity to a chromophoric system, as is the case with 6-thiouracil. The method is sensitive, requires a relatively small amount of sample, and can be automated for high-throughput screening. The compliance of modern spectrophotometers with pharmacopeial standards (e.g., USP <857> and Ph. Eur. 2.2.25) ensures the accuracy and reliability of the data.[8][9]

Detailed Experimental Protocol

Objective: To determine the first pKa (pKa1) of 6-thioxodihydropyrimidine-2,4(1H,3H)-dione.

Materials:

-

6-thioxodihydropyrimidine-2,4(1H,3H)-dione

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

A series of buffers covering the pH range of 6 to 10 (e.g., phosphate and borate buffers)

-

Deionized water

-

Calibrated pH meter

-

UV/Vis spectrophotometer (compliant with USP <857> and Ph. Eur. 2.2.25)[8][9]

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of 6-thiouracil and dissolve it in a known volume of deionized water to prepare a stock solution of approximately 1 mM. Gentle heating or the addition of a minimal amount of NaOH may be necessary to aid dissolution.

-

Preparation of Test Solutions: Prepare a series of solutions by diluting the stock solution with the different pH buffers to a final concentration of approximately 0.05 mM. Ensure the final volume is consistent for all samples.

-

pH Measurement: Accurately measure the pH of each test solution using a calibrated pH meter.

-

Spectrophotometric Measurement:

-

Record the UV/Vis spectrum of each test solution from 200 to 400 nm, using the corresponding buffer as a blank.

-

Identify the wavelength(s) of maximum absorbance difference between the fully protonated and deprotonated species.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength(s) against the measured pH values.

-

The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation or by determining the pH at the half-equivalence point to obtain the pKa value.

-

Caption: Workflow for pKa determination via UV/Vis spectrophotometry.

Implications of Basicity in Drug Development

The basic properties of 6-thiouracil and its derivatives are of profound importance in the context of drug development.

-

Solubility and Formulation: The ability to form salts by reacting with bases can significantly enhance the aqueous solubility of thiouracil derivatives, which is often a challenge for poorly soluble drug candidates.

-

Pharmacokinetics: The ionization state of a drug molecule influences its absorption, distribution, metabolism, and excretion (ADME) profile. The pKa value is a critical input for predictive pharmacokinetic models.

-

Drug-Target Interactions: The protonation state of 6-thiouracil can dictate its ability to form hydrogen bonds and other non-covalent interactions with its biological target. For example, the deprotonated form may act as a more potent nucleophile or metal chelator.

-

Synthesis of Derivatives: The differential acidity of the N1 and N3 protons allows for selective alkylation and other modifications to synthesize new analogues with improved potency and pharmacokinetic properties.[10][11]

Conclusion

The basic properties of 6-thioxodihydropyrimidine-2,4(1H,3H)-dione are intricately linked to its tautomeric nature and the acidity of its N-H protons. A thorough understanding of these fundamental characteristics, quantified by pKa values, is indispensable for researchers and scientists in the field of drug discovery and development. The experimental protocols outlined in this guide provide a robust framework for the accurate determination of these parameters, thereby facilitating the rational design and optimization of novel thiouracil-based therapeutics. The interplay between structure, tautomerism, and acid-base properties underscores the complexity and richness of the chemistry of this important class of heterocyclic compounds.

References

- Golankiewicz, B., Zeidler, J., & Popenda, M. (n.d.). Determination of the tautomerism of 5,5-disubstituted analogues of 6-amino-2-thiouracil by 1 H and 13 C nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2.

- Kryachko, E. S. (2001). Thiouracils: Acidity, Basicity, and Interaction with Water. The Journal of Physical Chemistry A, 105(13).

-

PubChem. (n.d.). 6-thioxodihydropyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Propylthiouracil. National Center for Biotechnology Information. Retrieved from [Link]

- (n.d.). Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. PMC.

- Soleimani, M., Mirzaei, M., Mofid, M. R., Khodarahmi, G., & Rahimpour, S. F. (2020). Lactoperoxidase inhibition by tautomeric propylthiouracils. Asian Journal of Green Chemistry.

-

PubChem. (n.d.). Thiouracil. National Center for Biotechnology Information. Retrieved from [Link]

- Zakrzewski, R., Skowron, M., Ciesielski, W., & Rembisz, Ż. (n.d.).

-

DNAmod. (n.d.). 6-propyl-2-thiouracil. Retrieved from [Link]

- (n.d.). Vibrational spectra of 6-methyluracil, 6-methyl-2-thiouracil and their deuterated analogues.

- (n.d.).

- (n.d.). Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones.

- (n.d.).

- (n.d.). Exploring Formations of Thio-Thiol and Keto-Enol Tautomers for Structural Analysis of 2-Thiouracil. Advanced Journal of Science and Engineering.

- (n.d.). Cocrystals of 6-propyl-2-thiouracil: N—H⋯O versus N—H⋯S hydrogen bonds. IUCr.

- (n.d.).

- (2016). Spectrophotometric Determination of 6-Propyl-2-Thiouracil in Pharmaceutical Formulations Based on Prussian Blue Complex Formation: An Undergraduate Instrumental Analysis Laboratory Experiment.

-

Wikipedia. (n.d.). Uracil. Retrieved from [Link]

- (n.d.). The chromatograms obtained from a 6-methyl-2-thiouracil-spiked urine sample.

-

Wikipedia. (n.d.). Propylthiouracil. Retrieved from [Link]

- (n.d.). Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil. PMC.

-

PubChem. (n.d.). Methylthiouracil. National Center for Biotechnology Information. Retrieved from [Link]

- (n.d.).

- (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. MDPI.

- (2024). Synthetic design of novel uracil and thiouracil derivatives.

- (n.d.).

- Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and Ph. Eur. 2.2.25.

- Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.).

- (n.d.). The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. DNAmod: 6-propyl-2-thiouracil [dnamod.hoffmanlab.org]

- 3. 6-thioxodihydropyrimidine-2,4(1H,3H)-dione | C4H4N2O2S | CID 15685570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. sciengpub.ir [sciengpub.ir]

- 6. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Uracil - Wikipedia [en.wikipedia.org]

- 8. Bot Verification [merel.si]

- 9. agilent.com [agilent.com]

- 10. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 6-thioxodihydropyrimidine-2,4(1H,3H)-dione (6-Thiouracil)

Introduction: The Enduring Significance of the Thiouracil Scaffold

6-Thioxodihydropyrimidine-2,4(1H,3H)-dione, commonly known as 6-thiouracil, is a heterocyclic compound that serves as a foundational scaffold in medicinal chemistry. As a derivative of uracil, a key component of ribonucleic acid (RNA), its structural analogy allows it to interact with a multitude of biological systems. Thiouracil and its derivatives exhibit a vast spectrum of pharmacological activities, including but not limited to, antithyroid, antiviral, antibacterial, and anticancer properties. The clinical relevance of this scaffold is exemplified by its derivatives, such as 6-propyl-2-thiouracil (PTU), which has been a long-standing therapeutic for hyperthyroidism.

The versatility of the thiouracil core, with its multiple sites for chemical modification, presents a fertile ground for the design and development of novel therapeutic agents. This guide provides a comprehensive, in-depth exploration of the most common and reliable synthetic route to 6-thioxodihydropyrimidine-2,4(1H,3H)-dione, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and discuss the characterization of the final product.

Core Synthesis: The Base-Catalyzed Condensation of a β-Ketoester and Thiourea

The most prevalent and efficient method for the synthesis of 6-substituted-2-thiouracils is the base-catalyzed cyclocondensation reaction between a β-ketoester and thiourea. For the synthesis of the closely related 6-methyl-2-thiouracil, ethyl acetoacetate is the β-ketoester of choice. This reaction is a variation of the classic Biginelli reaction, a multicomponent reaction known for its efficacy in producing dihydropyrimidones and their thio-analogs.

Reaction Mechanism: A Stepwise Annulation

The reaction proceeds through a series of well-defined steps, initiated by the base catalyst. The choice of a strong base, such as sodium methoxide or potassium hydroxide, is critical. The base serves to deprotonate the thiourea, increasing its nucleophilicity, and can also facilitate the enolization of the β-ketoester.

The proposed mechanism is as follows:

-

Nucleophilic Attack: The deprotonated thiourea acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the β-ketoester (ethyl acetoacetate). This results in the formation of a tetrahedral intermediate.

-

Cyclization: An intramolecular nucleophilic attack occurs, where the second amino group of the thiourea attacks the ester carbonyl group. This step leads to the formation of the six-membered dihydropyrimidine ring and the elimination of an ethanol molecule.

-

Dehydration: The resulting intermediate readily undergoes dehydration to form the more stable, conjugated thiouracil ring system.

-

Tautomerization: The final product can exist in tautomeric forms, with the thione-keto form being the most stable.

Below is a diagram illustrating the proposed reaction mechanism.

Caption: Proposed mechanism for the synthesis of 6-methyl-2-thiouracil.

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol is adapted from established procedures for the synthesis of 6-methyl-2-thiouracil and can be considered a reliable method for producing the target compound.

Materials and Reagents:

-

Thiourea

-

Ethyl acetoacetate

-

Sodium methoxide (or Potassium hydroxide)

-

Methanol (or Ethanol)

-

Glacial acetic acid

-

Concentrated Hydrochloric Acid (optional, for pH adjustment)

-

Activated carbon

-

Distilled water

Experimental Workflow:

The overall workflow for the synthesis and purification of 6-methyl-2-thiouracil is depicted in the following diagram.

Caption: Experimental workflow for the synthesis of 6-methyl-2-thiouracil.

Detailed Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine thiourea (1.0 mole), ethyl acetoacetate (1.0 mole), and sodium methoxide (1.0 mole) in methanol (approximately 900 ml for a 1-mole scale reaction).

-

Reaction: Gently heat the reaction mixture on a steam bath under reflux for 2-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to evaporate to dryness, preferably in a fume hood.

-

Work-up and Purification:

-

Dissolve the solid residue in hot water (approximately 1 liter for a 1-mole scale reaction).

-

For decolorization, add a small amount of activated carbon to the hot solution and filter it.

-

Carefully add glacial acetic acid to the hot filtrate to precipitate the product. The pH should be adjusted to be slightly acidic.

-

Collect the precipitated solid by vacuum filtration.

-

For further purification, the crude product can be recrystallized. Suspend the filter cake in a boiling solution of water and a small amount of glacial acetic acid, stir thoroughly, and then cool to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with cold water.

-

-

Drying: Dry the final product in an oven at a moderate temperature (e.g., 70°C) to a constant weight.

Characterization of 6-Thioxodihydropyrimidine-2,4(1H,3H)-dione

The identity and purity of the synthesized 6-thioxodihydropyrimidine-2,4(1H,3H)-dione can be confirmed through various analytical techniques. Below is a summary of expected physicochemical and spectral data.

| Property | Expected Value |

| Molecular Formula | C₄H₄N₂OS |

| Molecular Weight | 128.15 g/mol |

| Appearance | White to pale cream-colored crystalline powder. |

| Melting Point | Approximately 340°C with decomposition. |

| Solubility | Very slightly soluble in water; practically insoluble in ether; readily soluble in alkaline solutions. |

| ¹H NMR (DMSO-d₆) | Signals for the N-H protons are expected, typically as broad singlets. The chemical shifts of the C-H protons on the pyrimidine ring will also be observed. For the 6-methyl derivative, a singlet for the methyl protons would appear around 2.20 ppm, and a singlet for the C5-H proton around 5.62 ppm. |

| ¹³C NMR (DMSO-d₆) | Characteristic peaks for the thiocarbonyl (C=S) and carbonyl (C=O) carbons are expected at lower fields. The chemical shifts for the carbons in the pyrimidine ring will also be present. |

| IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching, C=O stretching, and C=S stretching are expected. The C=O and C=S stretching vibrations for 6-propyl-2-thiouracil appear around 1676 cm⁻¹ and 1242 cm⁻¹, respectively. |

| Mass Spectrometry (EI) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns often involve a retro-Diels-Alder decomposition. |

Conclusion and Future Perspectives

This guide has provided a detailed and practical framework for the synthesis of 6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a molecule of significant interest in medicinal chemistry. The base-catalyzed condensation of a β-ketoester and thiourea remains a robust and reliable method for accessing this important scaffold. By understanding the underlying reaction mechanism and adhering to a validated experimental protocol, researchers can confidently synthesize this compound for further investigation and derivatization.

The continued exploration of the thiouracil scaffold is a promising avenue for the discovery of new therapeutic agents. Future research will likely focus on the development of novel synthetic methodologies that are more environmentally friendly ("green chemistry") and the creation of diverse libraries of thiouracil derivatives for high-throughput screening against a wide range of biological targets.

References

- This research, involved synthesis of a series of new compound containing different derivatives. The synthesis involved treatment of 6- methyl 2-thiouracil with chloroacetyl chloride to give 1- chloroacetyl 6- methyl 2-thiouracil (1) .The product was treat with hydrazine hydrate to give 2- ( aceto hydrazide ) thiouracil. (2), and with phenyl hydrazine to give phenyl hydrazide thiouracil (13). The new derivatives (3-12, 14- 23) were synthesized by reaction of the hyd

A Comprehensive Technical Guide to 6-Thioxodihydropyrimidine-2,4(1H,3H)-dione (2-Thiouracil): From Synthesis to Therapeutic Applications

This guide provides an in-depth exploration of 6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a pivotal molecule in medicinal chemistry. More commonly known by its trivial name, 2-thiouracil, this pyrimidine derivative has a rich history and a continually expanding scope of applications, from its foundational role in managing hyperthyroidism to its emerging potential in oncology and beyond. This document will delve into its chemical identity, synthesis, mechanism of action, and diverse biological activities, offering a technical resource for researchers, scientists, and professionals in drug development.

Nomenclature and Physicochemical Properties

IUPAC Naming and Synonyms

The compound with the systematic name 6-thioxodihydropyrimidine-2,4(1H,3H)-dione is recognized by the International Union of Pure and Applied Chemistry (IUPAC) as 6-sulfanylidene-1,3-diazinane-2,4-dione [1]. However, it is most frequently referred to in scientific literature as 2-thiouracil . Other synonyms include 2-mercapto-4,6-dihydroxypyrimidine. For clarity and recognition, this guide will primarily use the common name "2-thiouracil" and its derivatives, such as the clinically significant 6-propyl-2-thiouracil (PTU).

Chemical Structure and Properties

2-Thiouracil is a heterocyclic organic compound with the molecular formula C₄H₄N₂O₂S[1][2]. Its structure consists of a pyrimidine ring with two oxo groups at positions 2 and 4, and a thioxo group at position 6. The presence of the thiol group allows for tautomerism, existing in both thione and thiol forms.

Table 1: Physicochemical Properties of 2-Thiouracil

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₂O₂S | [1][2] |

| Molecular Weight | 144.15 g/mol | [2] |

| CAS Number | 15998-99-9 | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | ~330 °C (decomposes) | |

| Solubility | Sparingly soluble in water | [3] |

Synthesis of 2-Thiouracil and its Derivatives

The synthesis of the 2-thiouracil scaffold is a cornerstone of pyrimidine chemistry. The most common and established method involves the condensation of a β-ketoester with thiourea in the presence of a base. This reaction provides a versatile route to a wide range of 6-substituted 2-thiouracils.

General Synthesis Pathway

The condensation reaction between ethyl acetoacetate and thiourea is a classic example of the Biginelli reaction, which is used to synthesize dihydropyrimidinones. In the case of 2-thiouracil synthesis, the reaction proceeds via a cyclocondensation mechanism.

Caption: General workflow for the synthesis of 6-methyl-2-thiouracil.

Detailed Experimental Protocol: Synthesis of 6-Methyl-2-thiouracil

This protocol outlines the synthesis of 6-methyl-2-thiouracil, a common derivative, through the condensation of ethyl acetoacetate and thiourea[4].

Materials:

-

Thiourea (3.8 g)

-

Ethyl acetoacetate (7.4 mL)

-

Ethanol (5 mL)

-

Potassium hydroxide (3.39 g in 5 mL water)

-

Concentrated Hydrochloric Acid

Procedure:

-

In a round-bottomed flask, combine thiourea, ethyl acetoacetate, and ethanol.

-

Slowly add the potassium hydroxide solution to the flask with constant stirring.

-

Heat the mixture under reflux for 2 hours.

-

After reflux, acidify the resulting solution with concentrated hydrochloric acid until the pH is acidic.

-

Cool the mixture to allow for crystallization of the product.

-

Filter the solid product and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain pure 6-methyl-2-thiouracil.

Rationale: The use of a strong base like potassium hydroxide is crucial for deprotonating the active methylene group of ethyl acetoacetate and the amine groups of thiourea, facilitating the cyclization reaction. The final acidification step is necessary to neutralize the reaction mixture and precipitate the product.

Mechanism of Action and Biological Activity

The primary and most well-understood biological activity of 2-thiouracil derivatives is their antithyroid effect. This is primarily mediated through the inhibition of the enzyme thyroid peroxidase (TPO).

Inhibition of Thyroid Peroxidase (TPO)

Thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are synthesized in the thyroid gland in a process that is critically dependent on TPO. This enzyme catalyzes the oxidation of iodide ions (I⁻) to iodine (I) and the subsequent incorporation of iodine onto tyrosine residues of the thyroglobulin protein.

2-thiouracil and its derivatives, such as propylthiouracil (PTU), act as potent inhibitors of TPO[5][6][7]. The proposed mechanism involves the drug molecule itself being oxidized by the TPO-H₂O₂ complex, thereby diverting the enzyme's activity away from iodinating thyroglobulin. This leads to a decrease in the production of thyroid hormones. The inhibition of TPO by PTU is considered reversible[8][9].

Caption: Mechanism of thyroid hormone synthesis and its inhibition by PTU.

Peripheral Inhibition of Deiodinase

In addition to its effects on thyroid hormone synthesis, PTU also inhibits the peripheral conversion of T4 to the more biologically active T3. This is achieved by inhibiting the enzyme 5'-deiodinase[6][7]. This dual mechanism of action makes PTU particularly effective in rapidly reducing the symptoms of hyperthyroidism.

Emerging Biological Activities

Recent research has uncovered a broader spectrum of biological activities for 2-thiouracil derivatives beyond their antithyroid effects.

-

Anticancer Activity: Several studies have highlighted the potential of 2-thiouracil derivatives as anticancer agents. They have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, with some derivatives exhibiting inhibitory activity against cyclin-dependent kinase 2A (CDK2A)[10]. The structural similarity of the pyrimidine core to nucleic acid bases suggests that these compounds may interfere with DNA synthesis and other cellular processes crucial for cancer cell proliferation[11].

-

Antimicrobial Properties: Metal complexes of 2-thiouracil and its derivatives have demonstrated significant antibacterial and antifungal activities against a range of pathogens[12]. The structure-activity relationship suggests that the thiouracil core is essential for this antimicrobial action[11].

-

Radioprotective Effects: Studies have indicated that PTU can act as a radioprotector for thyroid cells. It has been shown to increase the surviving cell fraction after exposure to gamma-irradiation, potentially through a mechanism involving cyclic AMP (cAMP)[13][14].

Analytical Methods for Detection and Quantification

The detection and quantification of 2-thiouracil and its derivatives are crucial for therapeutic drug monitoring, as well as for ensuring food safety, as these compounds are sometimes used illegally as growth promoters in livestock[15].

Table 2: Analytical Techniques for 2-Thiouracil and its Derivatives

| Technique | Application | Detection Limit | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of thiouracil, methylthiouracil, and propylthiouracil. | Not specified | [16] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative determination in biological matrices like bovine urine. | 10 µg/L | [15] |

| Differential Pulse Polarography (DPP) | Determination of 6-benzyl-2-thiouracil in pure samples and pharmaceutical formulations. | 5x10⁻⁶ mol/dm³ | [17] |

| High-Performance Thin-Layer Chromatography (HPTLC) | Determination of various thiouracils using post-chromatographic iodine-azide reaction. | Not specified | [18] |

Applications in Drug Development and Research

The versatile biological profile of 2-thiouracil and its derivatives has led to their application in several areas of drug development and biomedical research.

-

Treatment of Hyperthyroidism: PTU is a well-established drug for the management of hyperthyroidism, particularly in Graves' disease[3][19]. Its dual mechanism of action provides rapid control of thyrotoxic symptoms.

-

Oncology Research: The anticancer properties of novel 2-thiouracil derivatives are an active area of investigation. Their ability to induce cell cycle arrest and apoptosis makes them promising candidates for the development of new cancer therapies[10][20].

-

Development of Novel Antimicrobials: The demonstrated antibacterial and antifungal activities of 2-thiouracil derivatives warrant further exploration for the development of new anti-infective agents[12][21].

Conclusion

6-Thioxodihydropyrimidine-2,4(1H,3H)-dione, or 2-thiouracil, is a molecule of significant historical and ongoing importance in medicinal chemistry. From its established role in treating hyperthyroidism to its emerging potential in oncology and infectious diseases, the 2-thiouracil scaffold continues to be a valuable platform for the design and development of new therapeutic agents. A thorough understanding of its synthesis, mechanism of action, and diverse biological activities is essential for researchers and drug development professionals seeking to harness its full therapeutic potential.

References

- Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. (n.d.). MDPI.

- 6-n-Propylthiouracil; 6-Propyl-2-thiouracil; PTU. (n.d.). MedchemExpress.com.

- Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. (2025, October 14).

- Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. (2023, December 19). Preprints.org.

- Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. (2018, November 8). PMC - NIH.

- Thyroperoxidase Inhibitors. (n.d.). SCBT - Santa Cruz Biotechnology.

- Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase. (n.d.). PubMed.

- Effect of Antithyroid Agents 6-Propyl-2-Thiouracil and l-Methyl-2-Mercaptoimidazole on Human Thyroid Iodide Peroxidase. (n.d.). Oxford Academic.

- 6-thioxodihydropyrimidine-2,4(1H,3H)-dione | C4H4N2O2S | CID 15685570. (n.d.). PubChem.

- (PDF) Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. (2025, October 16). ResearchGate.

- Synthesis of 6‐n‐propyl‐2‐thiouracil‐6−14C | Request PDF. (2025, August 9). ResearchGate.

- Pulsepolarographic determination of 6-benzyl-2-thio-uracil. (n.d.). PubMed.

- Synthesis and antimicrobial evaluation of some 6-aryl-5-cyano-2-thiouracil derivatives. (n.d.).

- [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union]. (n.d.). PubMed.

- Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases in. (n.d.). European Thyroid Journal - Bioscientifica.

- The chromatograms obtained from a 6-methyl-2-thiouracil-spiked urine sample. (n.d.). ResearchGate.

- Propylthiouracil. (n.d.). Wikipedia.

- Study of 6-propyl-2-thiouracil as a radioprotector for the thyroid gland. (2010, November 19). Inderscience Online.

- Study of the 6-n-propyl-2 thiouracil (PTU) as radioprotector in the thyroid cancer. (2025, January 9). INIS-IAEA.

- Propylthiouracil (PTU). (n.d.). StatPearls - NCBI Bookshelf.

- In vitro proliferative activity of 6-substituted uracil derivatives. (2021, January 21). Journal of Pharmacy & Pharmacognosy Research.

- The mechanism of action of the thioureylene antithyroid drugs. (n.d.). PubMed.

- Rational Coformer Selection in the Development of 6-Propyl-2-thiouracil Pharmaceutical Cocrystals. (2023, February 28). MDPI.

- Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-dioxo pyrimidine). (2025, September 24). Filo.

- 6-Propylthiouracil | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.

- Pharmacology of Thioamide Antithyroid Drugs ; Methimazole, Propylthiouracil, Carbimazole. (2024, May 10).

- The synthesis of some 6-substituted-2-thiouracils. (n.d.). PubMed.

- Study of 6-propyl-2-thiouracil as a radioprotector for the thyroid gland. (2025, December 19). ResearchGate.

- (PDF) 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA) 3. (2023, August 9). ResearchGate.

- 6-propyl-2-thiouracil. (n.d.). DNAmod: the DNA modification database.

- The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform. (n.d.). PubMed.

- 6-methyluracil. (n.d.). Organic Syntheses Procedure.

- 6-Methyl-2-thiouracil VETRANAL , analytical standard 56-04-2. (n.d.). Sigma-Aldrich.

- HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. (n.d.). SIELC Technologies.

- 15998-99-9 | 6-Thioxodihydropyrimidine-2,4(1H,3H)-dione. (n.d.). ChemScene.

- Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives | Request PDF. (2025, August 6). ResearchGate.

- Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. (2023, July 6). PMC.

- Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines and their in vitro and in vivo Biological Evaluation. (n.d.). MDPI.

- Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (n.d.). MDPI.

- Thiouracil: Comprehensive profile. (n.d.). PubMed.

- 6-Propyl-2-thiouracil enzymeinhibitor 51-52-5. (n.d.). Sigma-Aldrich.

- 1,3-Diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. (n.d.). Sigma-Aldrich.

- Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. (n.d.). PubChem - NIH.

- Cas 105891-88-1,5-butyl-5-ethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione. (n.d.). lookchem.

Sources

- 1. 6-thioxodihydropyrimidine-2,4(1H,3H)-dione | C4H4N2O2S | CID 15685570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. mdpi.com [mdpi.com]

- 4. Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-di.. [askfilo.com]

- 5. scbt.com [scbt.com]

- 6. Propylthiouracil - Wikipedia [en.wikipedia.org]

- 7. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. inderscienceonline.com [inderscienceonline.com]

- 14. researchgate.net [researchgate.net]

- 15. [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]

- 17. Pulsepolarographic determination of 6-benzyl-2-thio-uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and antimicrobial evaluation of some 6-aryl-5-cyano-2-thiouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-thioxodihydropyrimidine-2,4(1H,3H)-dione (CAS 15998-99-9): A Privileged Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-thioxodihydropyrimidine-2,4(1H,3H)-dione, also known as 4-thiobarbituric acid or 6-thiouracil, is a heterocyclic compound that serves as a foundational scaffold in the development of a wide array of biologically active molecules. Its structural resemblance to the endogenous nucleobase uracil allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant biological applications of 6-thioxodihydropyrimidine-2,4(1H,3H)-dione and its derivatives, with a focus on their potential in drug discovery and development.

Introduction: The Thiouracil Core

The pyrimidine ring is a fundamental structural motif in numerous biologically important molecules, including nucleic acids and various therapeutic agents.[1] The introduction of a sulfur atom at the 6-position of the dihydropyrimidine-2,4-dione core imparts unique physicochemical properties to the molecule, enhancing its potential for diverse biological interactions. This thionation significantly influences the electronic distribution within the ring, modulating its reactivity and binding affinity to various enzymes and receptors.

The versatility of the 6-thioxodihydropyrimidine-2,4(1H,3H)-dione scaffold allows for chemical modifications at multiple positions, enabling the generation of extensive compound libraries for screening and optimization in drug discovery programs.[2] These modifications have led to the development of potent anticancer, antithyroid, and enzyme inhibitory agents.[3][4]

Chemical Properties and Characterization

| Property | Value | Reference |

| CAS Number | 15998-99-9 | [1] |

| Molecular Formula | C4H4N2O2S | [1] |

| Molecular Weight | 144.15 g/mol | [1] |

| IUPAC Name | 6-sulfanylidene-1,3-diazinane-2,4-dione | [1] |

| Synonyms | 4-Thiobarbituric acid, 6-Mercaptouracil, 6-Thiouracil | [1] |

| Appearance | Powder | [5] |

Spectroscopic Characterization (Expected)

-

¹H NMR: The spectrum is expected to show signals corresponding to the methylene protons of the dihydropyrimidine ring and the N-H protons. The chemical shifts of the N-H protons can be confirmed by D₂O exchange.

-

¹³C NMR: The spectrum will exhibit characteristic peaks for the carbonyl carbons, the thiocarbonyl carbon, and the methylene carbon of the heterocyclic ring.

-

IR Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching, C=O stretching (carbonyl groups), and C=S stretching (thiocarbonyl group).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of the 6-thioxodihydropyrimidine-2,4(1H,3H)-dione Core

The synthesis of the thiouracil scaffold can be achieved through several established methods. The choice of a particular synthetic route often depends on the desired substitution pattern on the pyrimidine ring.

Condensation of Thiourea with Malonic Acid Derivatives

A common and versatile method for the synthesis of thiobarbituric acids involves the condensation of thiourea with malonic acid or its esters.[5][8] This reaction is typically carried out in the presence of a base, such as sodium ethoxide, and a suitable solvent like ethanol.

Experimental Protocol: Synthesis of Thiobarbituric Acid [5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-disubstituted thiourea (10 mmol) and malonic acid (10 mmol) in a mixture of acetyl chloride (20 mmol) and acetic acid (40 mmol).

-

Reaction Execution: Stir the reaction mixture at room temperature for approximately 2.5 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, filter the reaction mixture and wash the solid residue with water. The crude product can be further purified by recrystallization from a suitable solvent.

Caption: General synthesis of 6-thioxodihydropyrimidine-2,4(1H,3H)-dione.

Biological Activities and Therapeutic Potential

The 6-thioxodihydropyrimidine-2,4(1H,3H)-dione scaffold is a cornerstone in the development of various therapeutic agents due to its wide range of biological activities.

Anticancer Activity

Thiouracil derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation and survival.[3]

Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 2A (CDK2A)

Certain 2-thiouracil-5-sulfonamide derivatives have been identified as potent inhibitors of CDK2A, a key regulator of the cell cycle.[9] Inhibition of CDK2A leads to cell cycle arrest, primarily at the G1/S phase, and induces apoptosis in cancer cells.[9]

Caption: Mechanism of anticancer action via CDK2A inhibition.

Antithyroid Activity

Propylthiouracil (PTU), a well-known derivative of thiouracil, is a clinically used antithyroid drug for the management of hyperthyroidism.[10][11]

Mechanism of Action: Inhibition of Thyroid Peroxidase (TPO)

The primary mechanism of action of thiouracil-based antithyroid agents is the inhibition of thyroid peroxidase (TPO), a heme-containing enzyme essential for the biosynthesis of thyroid hormones.[10][11] These drugs prevent the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of iodotyrosines to form T3 and T4.[11] Some derivatives also inhibit the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3).[11]

Caption: Antithyroid mechanism via TPO inhibition.

Structure-Activity Relationship (SAR) and Drug Design

The development of potent and selective thiouracil derivatives relies heavily on understanding their structure-activity relationships (SAR). Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the chemical structure of compounds with their biological activities, guiding the design of more effective drugs.[4][12]

For instance, in the context of anticancer activity, the introduction of specific substituents on the thiouracil ring can significantly impact cytotoxicity. QSAR models have shown that physicochemical and quantum chemical descriptors can predict the anticancer activity of thiouracil derivatives, aiding in the virtual screening and design of new drug candidates.[12]

Conclusion

6-thioxodihydropyrimidine-2,4(1H,3H)-dione is a versatile and privileged scaffold in medicinal chemistry. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutics. The continued exploration of the chemical space around this core structure, guided by modern drug design principles such as QSAR and molecular modeling, holds significant promise for the discovery of new and improved treatments for a variety of diseases, including cancer and thyroid disorders.

References

-

A Computational QSAR, Molecular Docking and In Vitro Cytotoxicity Study of Novel Thiouracil-Based Drugs with Anticancer Activity against Human-DNA Topoisomerase II. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. (2013). ResearchGate. Retrieved from [Link]

-

Structure of the complex of 6-n-propyl-2-thiouracil (PTU) inbound... (n.d.). ResearchGate. Retrieved from [Link]

-

New Methodology for the Synthesis of Thiobarbiturates Mediated by Manganese(III) Acetate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. (2018). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (n.d.). MDPI. Retrieved from [Link]

-

Cocrystals of 6-propyl-2-thiouracil: N-H···O versus N-H···S hydrogen bonds. (2011). National Center for Biotechnology Information. Retrieved from [Link]

-

Inhibitory activity of thiouracil derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

What is the mechanism of action (MOA) of Propylthiouracil (PTU)? (2025). Dr.Oracle. Retrieved from [Link]

-

Inhibition of cytochrome oxidase (paraphenylendiamine oxidase) of the thyroid gland by thiouracil and other compounds. (1945). National Center for Biotechnology Information. Retrieved from [Link]

-

6-thioxodihydropyrimidine-2,4(1H,3H)-dione. (n.d.). PubChem. Retrieved from [Link]

-

HPLC purification technique: synthesis of unsymmetrical thiobarbituric acids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Study of the Quantitative Structure Activity Relationship (QSAR) of a Series of Molecules Derived from Thioureas with Anticancer. (2023). ResearchGate. Retrieved from [Link]

Sources

- 1. 6-thioxodihydropyrimidine-2,4(1H,3H)-dione | C4H4N2O2S | CID 15685570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cocrystals of 6-propyl-2-thiouracil: N-H···O versus N-H···S hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 5. HPLC purification technique: synthesis of unsymmetrical thiobarbituric acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking [mdpi.com]

- 10. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. A Computational QSAR, Molecular Docking and In Vitro Cytotoxicity Study of Novel Thiouracil-Based Drugs with Anticancer Activity against Human-DNA Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 6-Thioxodihydropyrimidine-2,4(1H,3H)-dione (6-Thiouracil)

Abstract

6-Thioxodihydropyrimidine-2,4(1H,3H)-dione, more commonly known as 6-thiouracil, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a foundational scaffold for a variety of therapeutic agents, most notably antithyroid drugs such as 6-propylthiouracil (PTU). A comprehensive understanding of its molecular structure is paramount for elucidating its mechanism of action, predicting its chemical reactivity, and designing novel derivatives with enhanced efficacy and specificity. This guide provides a detailed examination of the molecular architecture of 6-thiouracil, covering its covalent bonding, tautomeric forms, three-dimensional conformation, and the spectroscopic techniques used for its characterization. Furthermore, it delves into a standard synthesis protocol and connects its structural features to its well-established biological activities.

Introduction and Nomenclature

6-Thioxodihydropyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative where the oxygen atom at position 6 of barbituric acid is replaced by a sulfur atom. This substitution imparts unique chemical and biological properties to the molecule. Its derivatives are widely recognized for their role in managing hyperthyroidism.[1][2] The core structure is a cornerstone for designing inhibitors of various enzymes, leveraging its hydrogen bonding capabilities and specific stereoelectronic profile.[3][4]

| Property | Value | Source(s) |

| Systematic (IUPAC) Name | 6-sulfanylidene-1,3-diazinane-2,4-dione | PubChem CID 15685570 |

| Common Name | 6-Thiouracil | N/A |

| CAS Number | 15998-99-9 | PubChem CID 15685570 |

| Molecular Formula | C₄H₄N₂O₂S | PubChem CID 15685570 |

| Molecular Weight | 144.15 g/mol | PubChem CID 15685570 |

Elucidation of the Core Molecular Structure

The structural identity of 6-thiouracil is not defined by a single static representation but by a dynamic equilibrium between several tautomeric forms. This phenomenon is critical to its chemical reactivity and biological interactions.

2.1 Covalent Structure and Isomerism

The fundamental structure is a six-membered dihydropyrimidine ring containing two nitrogen atoms at positions 1 and 3, two carbonyl groups at positions 2 and 4, and a thione group at position 6.

2.2 Tautomerism: The Thione-Thiol and Lactam-Lactim Equilibria

Like uracil and other pyrimidine bases, 6-thiouracil exists as a mixture of tautomers. The primary equilibria involve the migration of protons from the nitrogen atoms (N1, N3) to the exocyclic oxygen (O2, O4) or sulfur (S6) atoms. This gives rise to lactam-lactim and thione-thiol tautomerism. Theoretical calculations and experimental data on related compounds like 2-thiouracil and 6-methyluracil suggest that the diketo-thione form is the most stable tautomer in the gas phase and nonpolar solvents.[5][6] However, the equilibrium can be influenced by solvent polarity, pH, and intermolecular interactions in the solid state.

Caption: Key tautomeric equilibria of 6-thiouracil.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure of 6-thiouracil and its derivatives. Data from related, well-characterized compounds like 6-methyl-2-thiouracil and 6-propyl-2-thiouracil provide a reliable basis for predicting its spectral features.[7][8][9]

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a solvent like DMSO-d₆, the N-H protons are expected to appear as broad singlets at high chemical shifts (>12 ppm). The methylene protons at C5 would likely appear as a singlet around 3.5-4.0 ppm.

-

¹³C NMR: The thiocarbonyl carbon (C6) is the most deshielded, appearing significantly downfield (>180 ppm). The carbonyl carbons (C2, C4) would resonate in the 150-170 ppm region, while the methylene carbon (C5) would be found much further upfield.

3.2 Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the functional groups present. Key absorption bands would include:

-

N-H stretching: A broad band in the region of 3100-3300 cm⁻¹.

-

C=O stretching: Strong absorptions around 1650-1700 cm⁻¹.

-

C=S stretching (Thioamide I band): A characteristic band typically found in the 1200-1250 cm⁻¹ region.

3.3 Mass Spectrometry (MS)

Electron ionization mass spectrometry of related thiouracils shows a characteristic fragmentation pattern often initiated by a retro-Diels-Alder reaction.[10] For 6-thiouracil, the molecular ion peak (M⁺) would be expected at m/z = 144.

| Spectroscopic Data | Expected Signature |

| ¹H NMR (DMSO-d₆) | N1-H, N3-H: ~12 ppm (broad s); C5-H₂: ~3.7 ppm (s) |

| ¹³C NMR (DMSO-d₆) | C6 (C=S): >180 ppm; C2, C4 (C=O): 150-170 ppm; C5: ~40 ppm |

| IR (cm⁻¹) | 3100-3300 (N-H str), 1650-1700 (C=O str), 1200-1250 (C=S str) |

| MS (EI) | Molecular Ion [M]⁺ at m/z 144 |

Crystallography and Solid-State Structure

In the solid state, PTU molecules form aggregates stabilized by a network of hydrogen bonds.[12] The crystal packing reveals both N-H···O and N-H···S interactions. The ability of both the carbonyl oxygen and the thiocarbonyl sulfur to act as hydrogen bond acceptors is a defining feature of this molecular class. This network of intermolecular forces governs the material's physical properties, such as melting point and solubility, and is crucial for molecular recognition at biological targets like the active site of thyroid peroxidase.

Synthesis and Reactivity

The synthesis of the thiouracil scaffold is a well-established process in organic chemistry, typically involving the condensation of thiourea with a 1,3-dicarbonyl compound or its equivalent.

5.1 General Synthetic Route

A common and efficient method for synthesizing thiouracil derivatives is the base-catalyzed condensation of thiourea with a β-keto ester or a related dicarbonyl compound.[13][14] For the parent 6-thiouracil, this involves the reaction of thiourea with a malonic acid derivative.

Caption: Workflow for the synthesis of the 6-thiouracil core.

5.2 Experimental Protocol: Synthesis of 6-Thiouracil

Causality: This protocol leverages the nucleophilicity of thiourea and the electrophilicity of the dicarbonyl compound. Sodium ethoxide acts as a strong base to deprotonate the active methylene compound and facilitate the initial condensation, followed by an acid-catalyzed dehydration to yield the heterocyclic ring.

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

Addition of Reactants: To the cooled sodium ethoxide solution, add diethyl malonate (or a similar malonic acid derivative) dropwise. Stir the mixture for 30 minutes.

-

Condensation: Add thiourea to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water.

-

Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 5-6. A precipitate of crude thiouracil will form.

-

Isolation and Purification: Filter the crude product, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 6-thiouracil.

Structure-Activity Relationship and Biological Significance

The molecular structure of 6-thiouracil is directly linked to its biological function as an antithyroid agent. Thiouracil-based drugs primarily act by inhibiting thyroid peroxidase (TPO), the enzyme essential for synthesizing thyroid hormones (T4 and T3).[2][15]

-

The Thiourea Moiety (-NH-C(S)-NH-): This is the critical pharmacophore. The sulfur atom is essential for the inhibitory activity against thyroid peroxidase.[16]

-

Hydrogen Bonding: The N-H groups and the C=O group are crucial for anchoring the molecule within the enzyme's active site through hydrogen bonds.

-

Substitution at C6: The substituent at the C6 position modulates the lipophilicity and pharmacokinetic properties of the drug. For example, the n-propyl group in 6-propylthiouracil enhances its activity and duration of action compared to the unsubstituted parent molecule.[4]

Beyond antithyroid activity, the 6-thiouracil scaffold has been explored for developing compounds with antimicrobial, anticancer, and antioxidant properties, highlighting its versatility in drug design.[3]

Conclusion

6-Thioxodihydropyrimidine-2,4(1H,3H)-dione is a molecule whose structural complexity, dominated by tautomeric equilibria and a robust capacity for hydrogen bonding, defines its chemical and biological identity. Its well-defined spectroscopic signatures and accessible synthetic routes have made it a valuable platform in medicinal chemistry. A thorough grasp of its molecular structure—from its covalent framework to its solid-state interactions—is indispensable for researchers and scientists aiming to harness its therapeutic potential and develop next-generation pharmaceuticals based on this privileged scaffold.

References

-

Cooper, D. S. (2005). Antithyroid Drugs. The New England Journal of Medicine. Available at: [Link]

-

Taurog, A. (1976). The mechanism of action of the thioureylene antithyroid drugs. Endocrinology. Available at: [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and antimicrobial evaluation of some 6-aryl-5-cyano-2-thiouracil derivatives. Medicinal Chemistry Research. Available at: [Link]

-

Wolff, D. J., & Datto, M. B. (2002). The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform. Archives of Biochemistry and Biophysics. Available at: [Link]

-

Mihaylova, D. G., et al. (2023). Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. Molecules. Available at: [Link]

-

Mihaylova, D. G., et al. (2023). Synthesis, Characterization and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. Preprints.org. Available at: [Link]

-

Çelikesir, Ö., & Aygün, M. (2023). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

Hasan, M., et al. (1991). Mass spectral studies of 6-n-propyl-2-thiouracil, its oxygen, selenium and fluorinated congeners. Toxicological & Environmental Chemistry. Available at: [Link]

-

Shankland, K., et al. (2001). Crystal structure of propylthiouracil determined using high-resolution synchrotron X-ray powder diffraction. CrystEngComm. Available at: [Link]

-

Szinai, S. S., & Authier, J. F. (1966). Synthesis of 6-n-propyl-2-thiouracil-6-14C. Journal of Labelled Compounds. Available at: [Link]

-

Grosmaire, L., & Delarbre, J. L. (1983). Vibrational spectra of 6-methyluracil, 6-methyl-2-thiouracil and their deuterated analogues. Journal of Molecular Structure. Available at: [Link]

-

Dadfarnia, S., et al. (2015). Spectrophotometric Determination of 6-Propyl-2-thiouracil in Pharmaceutical Formulations Based on Prussian Blue Complex Formation. Journal of Chemical Education. Available at: [Link]

-

Wikipedia contributors. (2024). Propylthiouracil. Wikipedia. Available at: [Link]

- Tsernoglou, D. (1967). The Structures of 2-thiouracil and 2-selenouracil Determined by X-ray Diffraction Analysis. Yale University.

-

Al-Abdullah, E. S., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules. Available at: [Link]

-

Shahid, M. A., & Ashraf, M. A. (2023). Propylthiouracil (PTU). StatPearls. Available at: [Link]

- Horrom, B. W. (1973). Process for thiouracil production. Google Patents.

-

Taylor & Francis Online. (2023). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. Available at: [Link]

-

National Center for Biotechnology Information. Methylthiouracil. PubChem Compound Database. Available at: [Link]

-

Goryachev, E. G., et al. (2021). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. Crystal Growth & Design. Available at: [Link]

-

National Center for Biotechnology Information. Thiouracil. PubChem Compound Database. Available at: [Link]

-

Wikipedia contributors. (2024). X-ray crystallography. Wikipedia. Available at: [Link]

Sources

- 1. Propylthiouracil - Wikipedia [en.wikipedia.org]

- 2. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial evaluation of some 6-aryl-5-cyano-2-thiouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Crystal structure of propylthiouracil determined using high-resolution synchrotron X-ray powder diffraction - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. louisville.edu [louisville.edu]

- 16. Mechanism of action of thioureylene antithyroid drugs: factors affecting intrathyroidal metabolism of propylthiouracil and methimazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of 6-thioxodihydropyrimidine-2,4(1H,3H)-dione

<

Introduction

6-thioxodihydropyrimidine-2,4(1H,3H)-dione, more commonly known as 2-thiouracil, is a heterocyclic compound of significant interest in medicinal chemistry and biochemical research. Structurally, it is a derivative of uracil, a fundamental component of ribonucleic acid (RNA), with the oxygen atom at the 2-position of the pyrimidine ring replaced by a sulfur atom.[1][2] This substitution imparts unique physicochemical properties that underpin its biological activities and diverse applications, including its use as an antithyroid agent, a building block for synthesizing novel therapeutic compounds, and a tool in materials science.[3][4]

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-thiouracil. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into its behavior and characterization.

Molecular Structure and Identification

A fundamental understanding of a compound begins with its structure and unambiguous identification.

Chemical Structure

The chemical structure of 2-thiouracil is depicted below. It exists in tautomeric forms, predominantly the thione form under normal conditions, but can interconvert to the enol form.[3][4] This tautomerism is a critical aspect of its chemical reactivity and biological interactions.

Caption: Chemical structure of 2-thiouracil.

Nomenclature and Identifiers

-

Systematic Name: 6-thioxodihydropyrimidine-2,4(1H,3H)-dione

-

Common Name: 2-Thiouracil[5]

-

CAS Number: 141-90-2

-

Molecular Formula: C₄H₄N₂OS[3]

-

InChI Key: ZEMGGZBWXRYJHK-UHFFFAOYSA-N

Physical Properties

The physical properties of a compound are crucial for its handling, formulation, and absorption in biological systems.

| Property | Value |

| Appearance | White to pale cream-colored or light yellow crystalline powder or prisms.[5][6][7] |

| Odor | Odorless or slight odor.[5][7] |

| Taste | Bitter taste.[5] |

| Melting Point | Decomposes at approximately 340 °C; often cited as >300 °C.[1][5][6] |

| Solubility | Very slightly soluble in water (1:2000); practically insoluble in ether and acids; readily soluble in alkaline solutions.[5] |

| pKa | Data available in the IUPAC Digitized pKa Dataset.[5] |

| Auto-ignition Temperature | 570 °C[7] |

| Bulk Density | 600 kg/m ³ |

Experimental Determination of Physical Properties

The melting point is a key indicator of purity. For 2-thiouracil, which decomposes at a high temperature, a capillary method is standard.[8][9]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the 2-thiouracil sample is finely powdered and completely dry.[9]

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to create a packed column of 2.5-3.5 mm.[10]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[9]

-

Heating:

-

Rapidly heat the sample to a temperature approximately 15-20°C below the expected decomposition point.

-

Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.[10]

-

-

Observation: Record the temperature at which the substance begins to melt or decompose and the temperature at which it is completely liquefied or decomposed. This range is the melting point.

Causality: A slow heating rate near the melting point is critical for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate measurement. A wide melting range typically indicates the presence of impurities.[9]

Caption: Workflow for melting point determination.

The low aqueous solubility of 2-thiouracil necessitates a robust method for accurate measurement, such as the shake-flask method.[11]

Protocol: Shake-Flask Solubility Measurement

-

Preparation: Add an excess amount of 2-thiouracil to a known volume of the desired solvent (e.g., water, buffer solutions of different pH) in a sealed container.[11]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[11][12]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid adsorption of the solute onto the filter material.[11]

-

Analysis: Quantify the concentration of 2-thiouracil in the clear supernatant using a validated analytical technique, such as UV-Vis spectrophotometry or HPLC.

Causality: Reaching true equilibrium between the solid and dissolved states is paramount for accurate solubility determination. Insufficient equilibration time is a common source of error. The choice of analytical method should be sensitive and specific for 2-thiouracil.

Chemical Properties and Reactivity

The chemical behavior of 2-thiouracil is largely dictated by the presence of the thioamide group and the pyrimidine ring.

Tautomerism

2-Thiouracil exhibits keto-enol and thione-thiol tautomerism. The thione form is generally considered to be the most stable tautomer in the solid state and in solution.[3][4]

Reactivity

-

Acidity and Basicity: The presence of nitrogen and sulfur atoms confers both acidic and basic properties.[3][4] It can be deprotonated at the nitrogen positions and can also be protonated.

-

Alkylation and Acylation: The nitrogen and sulfur atoms are nucleophilic and can undergo alkylation and acylation reactions.

-

Oxidation: The thiol group is susceptible to oxidation.

-

Complexation: 2-Thiouracil can act as a ligand, forming complexes with various transition metal ions through its sulfur, nitrogen, and oxygen atoms.[3][13]

Synthesis

A common synthetic route to 2-thiouracil involves the condensation of thiourea with a β-keto ester or a related three-carbon synthons like Meldrum's acid.[14][15]

Illustrative Synthetic Scheme:

A two-step synthesis can be achieved from Meldrum's acid and thiourea.[14][15] The intermediate product is formed in a one-pot reaction with trimethyl orthoformate and thiourea, followed by thermal cyclization.[15]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of 2-thiouracil.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for 2-thiouracil include:

Protocol: FTIR Analysis (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of 2-thiouracil with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[18]

-

Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[18]

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[18][19]

Causality: The KBr matrix is transparent to IR radiation in the mid-IR region, allowing for the vibrational modes of the analyte to be observed without interference. A well-prepared, transparent pellet minimizes scattering of the IR beam, leading to a higher quality spectrum.[18][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.[21][22]

¹H NMR: The proton NMR spectrum of 2-thiouracil in a solvent like DMSO-d₆ would show characteristic signals for the N-H protons and the vinyl protons of the pyrimidine ring.[17][23] A broad singlet for the NH protons is typically observed around 12.20-12.31 ppm, with the olefin proton appearing around 5.67 ppm.[17]

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbon atoms in the pyrimidine ring, with their chemical shifts being indicative of their electronic environment.[13][21]

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve an appropriate amount of 2-thiouracil in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Analysis:

Causality: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals. Proton decoupling in ¹³C NMR removes the splitting of carbon signals by attached protons, resulting in a simpler spectrum with a single peak for each unique carbon atom.[21]

UV-Vis Spectroscopy

2-Thiouracil exhibits characteristic absorption maxima in the ultraviolet region, which can be used for its quantification. These absorptions are due to π → π* and n → π* electronic transitions within the pyrimidine ring and the thioamide group.

Stability and Storage

2-Thiouracil is stable under normal conditions of use and storage.[7] However, it should be protected from direct sunlight, air, and moisture.[7] It can react violently with strong oxidizing agents.[24] For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of 6-thioxodihydropyrimidine-2,4(1H,3H)-dione. A thorough understanding of these fundamental characteristics, from its molecular structure and physical constants to its chemical reactivity and spectroscopic signature, is essential for its effective application in research and development. The experimental protocols and the rationale behind them offer a practical framework for the accurate characterization of this important molecule.

References

-

2-Thiouracil - Wikipedia. [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. [Link]

-

New Synthesis of Uracil and 2-Thiouracil: Synthetic Communications. [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

-

Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review - MDPI. [Link]

-

Thiouracil | C4H4N2OS | CID 1269845 - PubChem. [Link]

-

Thiouracils. 2. Tautomerism and infrared spectra of thiouracils. Matrix-isolation and ab initio studies - American Chemical Society. [Link]

-

E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals - ASTM. [Link]

-

Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC - NIH. [Link]

-

FTIR Analysis | RTI Laboratories. [Link]

-

2-Thiouracil, 99% - 141-90-2 | India | Otto Chemie Pvt Ltd. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. [Link]

-

Melting point determination. [Link]

-

2-THIOURACIL FOR SYNTHESIS - Loba Chemie. [Link]

-

Synthesis, Characterization and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2 - Preprints.org. [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. [Link]

-

Sample preparation for FT-IR. [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. [Link]

-